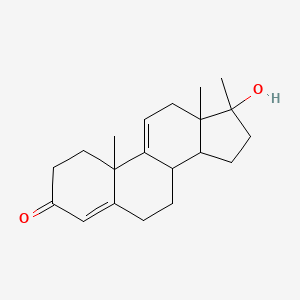

DELTA9(11)-Methyltestosterone

Description

Contextualization within Steroid Chemistry Research

DELTA9(11)-Methyltestosterone is a derivative of methyltestosterone (B1676486), a well-known synthetic steroid. google.com The introduction of a double bond at the 9(11) position significantly alters the three-dimensional structure and electronic properties of the steroid nucleus compared to its saturated counterpart. This modification is of interest to steroid chemists for several reasons. The presence of the C9(11) double bond can influence the molecule's interaction with biological receptors and metabolic enzymes.

In the broader context of steroid research, Δ9(11)-steroids are recognized as key intermediates in the synthesis of various potent corticosteroids, such as betamethasone (B1666872) and dexamethasone. researchgate.net The synthetic methodologies developed for these pharmaceutical compounds, particularly the regioselective dehydration of 11α-hydroxy steroids, are directly applicable to the potential synthesis of this compound. researchgate.net

Evolution of Research Interest in this compound

Research interest in this compound has largely been driven by its relationship to methyltestosterone and the general study of steroid metabolism and synthesis. Early research into the metabolism of methyltestosterone would have invariably led to the identification of various derivatives, including those with altered saturation in the steroid nucleus. medchemexpress.com For instance, studies on the degradation of 17α-methyltestosterone in various biological and environmental systems have identified numerous transformation products, providing a basis for understanding the potential formation of unsaturated derivatives like this compound. core.ac.uknih.gov

More recently, interest in Δ9(11)-steroids has been renewed due to their potential as safer alternatives in therapeutic applications, as some analogs have been found to possess anti-inflammatory properties with reduced side effects. google.com While this research has primarily focused on glucocorticoid analogs, it highlights the ongoing scientific curiosity regarding the structure-activity relationships of steroids with a 9,11-double bond. A patent filed in the 1970s describes the conversion of androsta-4,9(11)-diene-3,17-dione to 17β-hydroxy-17-methyl androsta-4,9(11)-diene-3-one, indicating its role as a known intermediate in the synthesis of other commercially marketed steroids. google.com

Methodological Advancements Driving this compound Research

The study of this compound, like other steroids, has been significantly advanced by the development of sophisticated analytical techniques. These methods are crucial for its synthesis, purification, and characterization.

Synthesis and Purification: The synthesis of Δ9(11)-unsaturated steroids is often achieved through the dehydration of 11-hydroxy precursors. researchgate.net Acid-catalyzed dehydration is a common method, and the choice of solvent can significantly influence reaction rates. rsc.org For example, a process involving the regioselective dehydration of 11α-hydroxy corticosteroids using phosphorus pentachloride (PCl5) has been shown to produce Δ9,11 double bonds in high yield. researchgate.net Another approach involves the deoxygenation of 9,11-epoxy steroids. google.com Purification of the final product typically relies on chromatographic techniques.

Analytical Characterization: The definitive identification of this compound and its distinction from other isomers relies heavily on modern analytical methods:

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for the analysis of unsaturated steroids. researchgate.netrsc.org While mass spectra of isomeric steroids can be similar, combined with chromatographic separation, these techniques provide a high degree of confidence in structural assignments. researchgate.net Silver cationization has been shown to increase the sensitivity of mass spectrometry for both saturated and unsaturated steroids. acs.orgdiva-portal.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution 1H and 13C NMR spectroscopy are indispensable for the structural elucidation of steroids. nih.govrsc.org Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are used to resolve the complex, overlapping signals characteristic of steroid spectra and definitively establish the position of the double bond and the stereochemistry of the molecule. mdpi.comnih.gov

These methodological advancements have been pivotal in allowing researchers to synthesize, isolate, and precisely characterize compounds like this compound, even when they are present in complex mixtures or at low concentrations.

Properties

IUPAC Name |

17-hydroxy-10,13,17-trimethyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h7,12,15,17,22H,4-6,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFMZZSBHQOCQFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2=CCC4(C3CCC4(C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Delta9 11 Methyltestosterone

Historical Approaches to Δ9(11)-Steroid Synthesis

The introduction of a double bond at the 9,11-position of the steroid core has been a long-standing objective in steroid chemistry. Early methods were often multi-step processes and faced challenges in terms of yield and stereoselectivity.

Pioneering Chemical Reactions for Δ9(11) Formation

Several key chemical reactions were pivotal in the early synthesis of Δ9(11)-steroids. One of the common strategies involved the dehydration of 11-hydroxy steroids. This elimination reaction, however, was not always regioselective and could produce a mixture of Δ9(11) and Δ11,12) isomers. google.com The choice of dehydrating agent and reaction conditions was crucial in directing the outcome of the reaction.

Another significant early method was the treatment of 11-hydroxy steroids with reagents like mesyl chloride to form a mesylate, which could then undergo an elimination reaction to yield the Δ9(11)-steroid. google.comgoogle.com While effective, these methods often required careful control to minimize the formation of unwanted byproducts. google.com The development of these pioneering reactions laid the groundwork for the more refined synthetic strategies that are used today.

Contemporary Synthetic Strategies for DELTA9(11)-Methyltestosterone

Modern synthetic chemistry has provided more efficient and selective methods for the synthesis of this compound and other Δ9(11)-steroids. These contemporary strategies often employ milder reaction conditions and offer greater control over the stereochemistry of the final product.

Deoxygenation of 9,11-Epoxy Steroids

A prominent modern approach involves the deoxygenation of 9,11-epoxy steroids. This method has proven to be highly effective for the selective formation of the Δ9(11) double bond. google.com The process typically starts with a steroid precursor that has a 9,11-epoxide ring. This epoxide can be opened and the oxygen atom removed in a subsequent step to generate the desired alkene.

One specific method utilizes hydroiodic acid (HI) to deoxygenate the 9,11-epoxide. google.comepo.org This reaction is reported to be highly selective, forming the Δ9(11)-steroid in high purity. google.com The reaction can be carried out under relatively mild conditions, which helps to preserve other functional groups in the molecule. google.comepo.org This approach represents a significant improvement over older methods that required more aggressive reagents and produced more side products. google.com

| Starting Material | Reagent | Product | Key Advantage |

| 9,11-Epoxy Steroid | Hydroiodic Acid (HI) | Δ9(11)-Steroid | High selectivity and purity |

Elimination Reactions from 11-Hydroxy Steroids

While elimination reactions from 11-hydroxy steroids are a historical approach, contemporary methods have refined this strategy to improve regioselectivity. The goal is to favor the formation of the Δ9(11) isomer over the Δ11,12) isomer. google.com This can be achieved through the use of specific reagents and carefully controlled reaction conditions.

For instance, the use of phosphorus-based reagents like phosphorus pentachloride (PCl5), phosphorus trichloride (B1173362) (PCl3), or phosphoryl chloride (POCl3) has been explored for the regioselective dehydration of 11-hydroxy steroids. google.com Other methods involve the use of triphenylphosphine (B44618) (PPh3) in combination with carbon tetrachloride (CCl4). google.com While these methods can be effective, they often involve harsh and toxic chemicals, which has led to a search for milder alternatives. google.com

| Starting Material | Reagent | Product | Challenge |

| 11-Hydroxy Steroid | PCl5, PCl3, POCl3 | Δ9(11)-Steroid | Harsh and toxic reagents, potential for side products |

| 11-Hydroxy Steroid | PPh3, CCl4 | Δ9(11)-Steroid | Harsh and toxic reagents, potential for side products |

Stereoselective Synthesis Approaches

The stereochemistry of the steroid nucleus is critical for its biological activity. Therefore, modern synthetic approaches place a strong emphasis on stereoselectivity. In the context of this compound synthesis, this means controlling the formation of the double bond to ensure the correct spatial arrangement of the surrounding atoms.

Recent advances in catalysis, including the use of transition metals and organocatalysts, have enabled more precise control over stereochemistry in steroid synthesis. nih.gov While specific examples directly pertaining to the stereoselective synthesis of this compound are not extensively detailed in the provided search results, the general trend in steroid synthesis is towards the development of catalytic, asymmetric methods that can install functional groups and double bonds with high stereocontrol. nih.gov These approaches are crucial for producing enantiomerically pure steroidal compounds.

Synthesis of this compound Precursors and Derivatives

The key precursors for the synthesis of this compound are hydroxylated derivatives of 17α-methyltestosterone. The introduction of a hydroxyl group at either the C11 or C9 position provides a functional group that can be eliminated to form the desired Δ9(11) double bond.

11α-Hydroxy-17α-methyltestosterone: This is a primary precursor, and its synthesis can be accomplished through microbial hydroxylation. Specific strains of fungi, such as Aspergillus or Rhizopus, are known to introduce hydroxyl groups at various positions on the steroid skeleton with high regio- and stereoselectivity. In this process, 17α-methyltestosterone is used as a substrate in a fermentation culture, and the microorganism's enzymatic machinery performs the C11-hydroxylation. The resulting 11α-hydroxy-17α-methyltestosterone can then be isolated and purified for use in subsequent chemical transformations. The existence of this compound is well-documented in chemical literature and databases.

9α-Hydroxy-17α-methyltestosterone: Another viable precursor is the 9α-hydroxylated analog. The introduction of a 9α-hydroxyl group is a common step in the synthesis of various corticosteroids and can be achieved through chemical methods. A typical route involves the epoxidation of a Δ9(11) steroid followed by ring-opening, or through a bromohydrin formation and subsequent reactions.

The following table summarizes the key precursors and their synthetic origins:

| Precursor | Common Name | Synthetic Method |

| 11α,17β-Dihydroxy-17-methylandrost-4-en-3-one | 11α-Hydroxy-17α-methyltestosterone | Microbial Hydroxylation |

| 9α,17β-Dihydroxy-17-methylandrost-4-en-3-one | 9α-Hydroxy-17α-methyltestosterone | Multi-step chemical synthesis |

Regioselective and Stereospecific Synthesis Considerations

The creation of the Δ9(11) double bond from a hydroxylated precursor is a critical step that requires careful control of regioselectivity and stereospecificity to maximize the yield of the desired product and minimize the formation of unwanted isomers.

Dehydration of 11-Hydroxy Precursors: The dehydration of 11-hydroxy-17α-methyltestosterone is a common method for introducing the Δ9(11) double bond. The stereochemistry of the C11 hydroxyl group is crucial. The 11α-hydroxy configuration is generally preferred as it can undergo a trans-diaxial elimination of water with the 9α-hydrogen, which is a stereoelectronically favored pathway.

A variety of dehydrating agents can be employed for this transformation. Common methods include:

Mesylation followed by elimination: The 11α-hydroxyl group can be converted to a good leaving group, such as a mesylate, by reacting it with methanesulfonyl chloride. Subsequent treatment with a base will induce an E2 elimination to form the Δ9(11) double bond.

Acid-catalyzed dehydration: Strong acids can also be used to promote dehydration, although this method can sometimes lead to a mixture of products due to the potential for carbocation rearrangements and the formation of other double bond isomers.

Dehydration of 9α-Hydroxy Precursors: The dehydration of 9α-hydroxy-17α-methyltestosterone is another effective route. This reaction is typically acid-catalyzed and can proceed readily due to the formation of a stable tertiary carbocation at C9 upon protonation of the hydroxyl group.

Regioselectivity: A significant challenge in these dehydration reactions is controlling the regioselectivity of the elimination. The primary concern is the formation of isomeric double bonds, such as the Δ8(9) or Δ11(12) isomers.

Formation of Δ8(9) isomer: This can be a significant side product, particularly in the dehydration of 9α-hydroxy steroids under certain acidic conditions. The formation of the thermodynamically more stable conjugated system can sometimes be favored.

Formation of Δ11(12) isomer: This is a potential byproduct in the dehydration of 11-hydroxy steroids, especially if the reaction conditions are not optimized for the specific elimination pathway.

The choice of reagents and reaction conditions is paramount in directing the reaction towards the desired Δ9(11) product. For example, the use of phosphorus pentachloride (PCl₅) has been reported to be a regioselective method for the dehydration of 11α-hydroxysteroids, favoring the formation of the Δ9(11) double bond. nih.gov Similarly, the use of Lewis acids in the dehydration of 9α-hydroxy steroids can also provide high yields of the desired Δ9(11)-product with minimal formation of the Δ8(9) isomer. researchgate.net

The following table outlines the key transformations and the associated regioselective considerations:

| Starting Material | Reagents | Desired Product | Potential Byproducts | Key Considerations |

| 11α-Hydroxy-17α-methyltestosterone | 1. MsCl, Pyridine2. Base | This compound | Δ11(12)-Methyltestosterone | Stereospecific trans-diaxial elimination is favored. |

| 11α-Hydroxy-17α-methyltestosterone | PCl₅ | This compound | Δ11(12)-Methyltestosterone | Reported to be a highly regioselective method. nih.gov |

| 9α-Hydroxy-17α-methyltestosterone | Strong Acid (e.g., H₂SO₄) or Lewis Acid (e.g., FeCl₃) | This compound | Δ8(9)-Methyltestosterone | Reaction conditions must be carefully controlled to avoid rearrangement to the more stable conjugated isomer. researchgate.net |

Stereospecificity: The stereochemistry of the steroid nucleus is largely retained during these transformations. The trans-fused ring system of the starting material is preserved in the final product. The stereochemistry at C17, with the α-methyl and β-hydroxyl groups, also remains unchanged throughout the synthetic sequence.

Advanced Analytical Characterization and Detection Research of Delta9 11 Methyltestosterone

Chromatographic Method Development

Chromatography is the cornerstone of steroid analysis, providing the necessary separation power to resolve complex mixtures. The development of robust chromatographic methods is essential for the accurate detection of DELTA9(11)-Methyltestosterone. The choice of technique is often dictated by the sample matrix, required sensitivity, and the need to resolve structurally similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Research Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a classic and powerful technique for steroid analysis, valued for its high chromatographic resolution and definitive mass-based detection. For 17-methyl steroids like methyltestosterone (B1676486) and its isomers, GC-MS analysis typically requires a chemical derivatization step to increase the volatility and thermal stability of the analytes. researchgate.net

Research in anti-doping focuses on the identification of specific long-term metabolites that can extend the window of detection following administration. nih.gov Studies on methyltestosterone and related compounds have identified metabolites resulting from hydroxylation, A-ring reduction, and D-ring rearrangement. mdpi.com For instance, investigations into the metabolism of various 17-methyl steroids have shown that they can undergo a Wagner-Meerwein rearrangement, resulting in corresponding 17,17-dimethyl-18-norandrost-13-ene derivatives, which are stable and detectable by GC-MS. researchgate.netdshs-koeln.de The analytical process involves enzymatic hydrolysis (typically with β-glucuronidase) to cleave conjugated metabolites, followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE), derivatization with agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and subsequent GC-MS analysis. mdpi.comresearchgate.net Detection is often performed in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for target analytes. researchgate.net

| Parameter | Typical Conditions for 17α-Methyl Steroid Metabolite Analysis |

| Sample Preparation | Enzymatic hydrolysis (β-glucuronidase), Solid-Phase or Liquid-Liquid Extraction. researchgate.netresearchgate.net |

| Derivatization Agent | Trimethylsilyl (B98337) (TMS) ethers/esters (e.g., using MSTFA/TMIS). mdpi.comresearchgate.net |

| GC Column | Fused silica (B1680970) capillary column (e.g., DB-1, HP-5MS). |

| Ionization Mode | Electron Ionization (EI). dshs-koeln.de |

| MS Detection Mode | Selected Ion Monitoring (SIM) or Full Scan. researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS) Research Applications

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), has become a primary tool for steroid analysis. A significant advantage is that it often does not require derivatization. However, a major challenge in analyzing steroid isomers like this compound is that they can have identical molecular weights and produce the same precursor and product ions in MS/MS, making them indistinguishable without effective chromatographic separation. thermofisher.comnih.gov

To address this, research has focused on developing advanced separation strategies:

Column Chemistry: While standard C18 columns are widely used, alternative stationary phases like biphenyl (B1667301) have demonstrated unique selectivity for aromatic and moderately polar analytes, improving the resolution of structural isomers, especially when using methanol-based mobile phases. thermofisher.comnih.gov

Supercritical Fluid Chromatography (SFC-MS/MS): SFC is an orthogonal separation technique that has proven highly effective for separating hydroxylated isomers of methyltestosterone that are poorly resolved by conventional LC or GC methods. nih.gov This technique offers a different selectivity, enabling the discrimination of metabolites in a short analysis time without complex derivatization. nih.gov

Tandem Liquid Chromatography (LC/LC-MS/MS): This approach uses two different LC columns in-line, such as a chiral column followed by a reverse-phase column. This powerful combination can separate isomers with the same MRM transitions, such as 11β-methyl-19-nortestosterone and testosterone (B1683101), achieving baseline resolution where a single column fails. nih.gov

Ion Mobility Mass Spectrometry (IMS-MS): The integration of ion mobility provides an additional dimension of separation based on the size, shape, and charge of the ion. researchgate.net This technique is especially powerful for separating isomeric and isobaric compounds that may co-elute chromatographically. researchgate.netnsf.gov

These advanced methods are crucial for developing assays that can specifically quantify one isomer in the presence of others, which is vital for accurate biological and forensic analysis. thermofisher.comnih.gov

High-Performance Liquid Chromatography (HPLC) Methodological Studies

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a versatile and widely used technique for steroid quantification. While LC-MS offers greater specificity, HPLC with Ultraviolet (UV) or Fluorescence Detection (FLD) remains a robust and cost-effective alternative for many research applications. nih.govencyclopedia.pub

Methodological studies for steroid panels often focus on optimizing the separation of multiple corticosteroids or hormones in a single run. lcms.cz This is typically achieved using reversed-phase columns (e.g., C18) with mobile phases consisting of water, acetonitrile (B52724), and/or methanol (B129727) gradients. lcms.czsigmaaldrich.com For a compound like this compound, which possesses a conjugated ketone chromophore, UV detection at a wavelength around 245-254 nm is suitable. lcms.cz

For enhanced sensitivity, HPLC-FLD can be employed. Since most steroids are not natively fluorescent, this requires a pre- or post-column derivatization step using a fluorescent tagging reagent. nih.govencyclopedia.pub This approach can achieve very low limits of detection, making it suitable for analyzing trace levels in complex matrices. The efficiency of HPLC in separating closely related steroids, combined with the high sensitivity of FLD, makes it a powerful tool for quantitative studies. encyclopedia.pub

| Technique | Column Type | Mobile Phase Example | Detection Method | Key Feature |

| HPLC-UV | Reversed-Phase C18 lcms.cz | Water/Acetonitrile/Methanol Gradient lcms.cz | UV Absorbance (~254 nm) lcms.cz | Robust quantification for compounds with UV chromophores. |

| HPLC-FLD | Reversed-Phase C18 nih.gov | Varies with derivatization agent | Fluorescence nih.gov | High sensitivity; requires derivatization for non-fluorescent steroids. encyclopedia.pub |

Capillary Electrophoresis Techniques in Steroid Analysis

Capillary Electrophoresis (CE) offers an alternative separation mechanism to chromatography, based on the differential migration of analytes in an electric field. It is characterized by high separation efficiency, short analysis times, and low sample and reagent consumption. Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is particularly well-suited for the separation of neutral, hydrophobic molecules like steroids.

Research has demonstrated the application of CE for the detection of methyltestosterone. One innovative method developed a CE-based immunological analysis using a thermally reversible hydrogel with embedded polyclonal antibodies. nih.gov Detection was achieved with a highly sensitive laser-induced fluorescence (LIF) detector, reaching a sensitivity of less than 50 ng/mL and achieving high theoretical plate numbers, indicating excellent efficiency. nih.gov Furthermore, CE is a powerful technique for chiral separations. By adding chiral selectors, such as cyclodextrin (B1172386) derivatives, to the background electrolyte, enantiomers of drugs and their metabolites can be resolved. mdpi.com This capability is crucial for metabolism studies where enzymatic processes can be stereospecific.

Spectroscopic and Spectrometric Investigations

While chromatography separates components of a mixture, spectroscopy and spectrometry are used for the definitive structural identification of the isolated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, including complex steroids. While techniques like GC-MS and LC-MS can propose a structure based on mass-to-charge ratio and fragmentation patterns, only NMR can definitively map the carbon-hydrogen framework and establish the precise stereochemistry of a molecule.

The structural characterization of a novel or isomeric steroid like this compound would rely on a suite of NMR experiments:

1D NMR: ¹H NMR provides information about the number and chemical environment of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule.

2D NMR:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for piecing together the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, which is essential for determining the relative stereochemistry.

Research on structurally related steroids, such as those formed by Wagner-Meerwein rearrangement to a 13(14)-ene substructure, has utilized ¹³C-NMR data to confirm the rearranged structure and assign chemical shifts. researchgate.net By comparing the experimental NMR data of an unknown with that of known related structures and computational predictions, researchers can confirm the exact position of double bonds, the configuration of substituents, and the stereochemistry of ring junctions, which is fundamental to distinguishing isomers. researchgate.net

Infrared (IR) Spectroscopy Research Applications

Infrared (IR) spectroscopy, particularly Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy, serves as a valuable tool in the analysis of solid-form pharmaceuticals like anabolic steroids. wiley.comresearchgate.net This non-destructive technique is applied in forensic and quality control research to identify active pharmaceutical ingredients (APIs) within tablets and to distinguish between authentic and falsified products. wiley.com

In research applications, µATR-FTIR mapping can be employed to analyze the composition of tablets suspected of containing anabolic steroids. wiley.com By acquiring spectra across the surface of a solid tablet, a chemical map is generated that shows the distribution of the API. researchgate.net This is achieved by integrating the area of a characteristic absorption band for the specific compound and plotting its intensity across the mapped area. wiley.com This methodology is effective for detecting the presence of the specified API and studying the homogeneity of its distribution within the tablet matrix. researchgate.net Research has demonstrated that this technique can successfully detect APIs in the majority of samples tested and is effective in identifying falsified products based on the absence or incorrect distribution of the active ingredient. wiley.com

High-Resolution Mass Spectrometry (HRMS) for Compound Characterization

High-resolution mass spectrometry (HRMS), frequently coupled with liquid chromatography (LC-HRMS), is an indispensable tool for the structural characterization of this compound and its metabolites. nih.govresearchgate.net This technique provides high accuracy mass measurements, which are crucial for determining the elemental composition of the parent compound and its biotransformation products. researchgate.net

In metabolic research, LC-HRMS is used to investigate the in vitro biotransformation of this compound using preparations like human liver microsomes. nih.gov By comparing the extracted ion chromatograms of control samples with incubation samples, researchers can identify potential metabolites. The high resolution of the mass spectrometer allows for the tentative identification of metabolic pathways, including hydroxylation, dihydroxylation, and 17-epimerization, based on the precise mass shifts observed in the mass spectra. nih.gov For instance, research has successfully used LC-HRMS to identify seven distinct groups of phase I metabolites of the compound. nih.gov Further characterization can be achieved through tandem mass spectrometry (MS/MS) experiments, such as parallel reaction monitoring, which generate product ion mass spectra to elucidate the structure of the metabolites. researchgate.net

Method Validation and Performance Metrics in Research Contexts

The validation of analytical methods is critical to ensure reliable and meaningful results in a research setting. Key performance metrics include sensitivity, specificity, selectivity, reproducibility, and accuracy.

Sensitivity and Limit of Detection (LOD) Research

The sensitivity of an analytical method is defined by its limit of detection (LOD), which is the lowest concentration of an analyte that can be reliably distinguished from background noise. In the context of detecting anabolic steroids, achieving low LODs is crucial. While specific LOD studies for this compound are not widely published, research on analogous compounds provides insight into the performance of relevant analytical methods.

For example, methods developed for screening multiple anabolic steroids have achieved LODs ranging from 1 to 10 ng/mL in urine. nih.gov In more complex matrices like animal tissues, ultra-high-performance liquid chromatography–tandem mass spectrometry (UHPLC–MS/MS) methods have demonstrated LODs between 0.03 and 0.33 µg/kg. mdpi.com An ELISA-based screening method for the related compound methyltestosterone in fish muscle reported an LOD of 140.95 ng/kg. researchgate.net Furthermore, a highly sensitive androgen receptor-based assay was able to detect nandrolone (B1676933) at concentrations as low as 0.1 nM (0.027 ng/mL). nih.gov

| Analyte(s) | Matrix | Method | Limit of Detection (LOD) | Source |

|---|---|---|---|---|

| 34 Exogenous Anabolic Steroids | Urine | LC-MS/MS | 1 - 10 ng/mL | nih.gov |

| 12 Anabolic Steroids | Livestock/Poultry Meat | UHPLC–MS/MS | 0.03 - 0.33 µg/kg | mdpi.com |

| Methyltestosterone | Fish Muscle | ELISA | 140.95 ng/kg | researchgate.net |

| Nandrolone | Human Serum | Androgen Receptor-Based Assay | 0.1 nM (0.027 ng/mL) | nih.gov |

Specificity and Selectivity Research

Specificity is the ability of a method to assess unequivocally the analyte in the presence of components that may be expected to be present, while selectivity refers to the ability to differentiate between various analytes. For this compound, a key challenge is its cross-reactivity with other steroid receptors. Research shows that in addition to its high affinity for the androgen receptor, it also binds to the progesterone (B1679170) and glucocorticoid receptors. wikipedia.orgnih.gov

This lack of perfect selectivity can lead to faulty measurements in tissues containing multiple receptor types, such as the rat liver. nih.gov To overcome this, researchers have developed methods to improve selectivity. A common strategy involves the use of a blocking agent. For instance, a 100-fold molar excess of the synthetic glucocorticoid triamcinolone (B434) acetonide can be added to the sample. nih.gov Triamcinolone acetonide blocks the binding of this compound to the glucocorticoid receptor without interfering with its binding to the androgen receptor, thereby increasing the selectivity of the measurement for the target receptor. nih.gov Assays based on androgen receptor binding have demonstrated high selectivity, successfully identifying androgens from a diverse background of other endogenous steroids present in human serum, with no detection of estrogens, progestins, or glucocorticoids. nih.gov

Reproducibility and Accuracy in Analytical Research

Reproducibility (precision) refers to the closeness of agreement between independent results, while accuracy indicates the closeness of the measured value to the true value. These are typically evaluated through intra- and inter-assay analyses using metrics like the coefficient of variation (CV%) for precision and percent recovery for accuracy.

Validation studies for analytical methods targeting anabolic steroids in various biological matrices report strong performance in these areas. For a UHPLC–MS/MS method used to detect 12 different anabolic steroids in meat, the intraday and interday precision were both less than 15%. mdpi.com The accuracy, measured as average recovery, was found to be within the ranges of 68.0% to 109.8% across different tissues like pork, beef, lamb, and chicken. mdpi.com Similarly, a validated ELISA method for methyltestosterone in fish muscle showed precision (CV%) in spiked samples ranging from 2.5% to 6.8%, with recoveries between 82.4% and 97.4%. researchgate.net

| Analyte(s) | Matrix | Method | Precision (CV%) | Accuracy (% Recovery) | Source |

|---|---|---|---|---|---|

| 12 Anabolic Steroids | Livestock/Poultry Meat | UHPLC–MS/MS | <15% (Intra- & Interday) | 68.0% - 109.8% | mdpi.com |

| Methyltestosterone | Fish Muscle | ELISA | 2.5% - 6.8% | 82.4% - 97.4% | researchgate.net |

Applications in Complex Biological Matrices for Research Purposes (excluding human clinical applications)

The detection and quantification of this compound and other anabolic steroids in complex biological matrices are essential for various research fields, including food safety and animal physiology. Analytical methods must be robust enough to handle matrix effects, which can interfere with results. researchgate.net

Validated methods have been successfully applied to detect a range of anabolic steroids in livestock and poultry meat, including pork, beef, lamb, and chicken. mdpi.com These methods typically involve a one-step solid-phase extraction to clean up the sample before analysis by UHPLC–MS/MS, ensuring high sensitivity and accuracy for residue monitoring. mdpi.com Another area of research is the detection of hormonal residues in aquaculture. For example, screening methods like ELISA have been validated for the determination of methyltestosterone in fish muscle, providing a tool for monitoring the use of such compounds in fish farming. researchgate.net In fundamental endocrinology research, this compound has been used to characterize androgen receptors in cytosol prepared from non-human biological samples, such as rat liver. nih.gov

Methodologies for Extraction and Sample Preparation for Research

The analysis of this compound from biological samples, such as serum and urine, necessitates meticulous extraction and sample preparation to isolate the target analyte from interfering substances. The choice of methodology is often dictated by the nature of the biological matrix, the concentration of the analyte, and the subsequent analytical technique to be employed. Common approaches include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and derivatization.

Liquid-Liquid Extraction (LLE): This technique is a foundational method for the separation of steroids from biological fluids. It relies on the differential solubility of the analyte in two immiscible liquid phases. For steroids similar in structure to this compound, a variety of organic solvents are utilized.

Acetonitrile: Often used for its ability to precipitate proteins from serum samples, thereby providing a cleaner extract for analysis. A single-step extraction with acetonitrile has been shown to be effective for the analysis of 17α-methyltestosterone in bovine serum. fda.gov.twjfda-online.com

Ethyl Acetate and Hexane: A combination of these solvents is frequently used for the extraction of testosterone and its metabolites from serum. nih.gov

tert-Butyl Methyl Ether (TBME): This solvent has been employed in the extraction of testosterone from serum samples prior to LC-MS/MS analysis. nih.gov

Solid-Phase Extraction (SPE): SPE offers a more selective and often more efficient alternative to LLE. It involves passing the liquid sample through a solid adsorbent (the stationary phase) that retains the analyte. The analyte is then eluted with a suitable solvent.

C18 and NH2 Cartridges: These are commonly used for the cleanup of extracts containing methyltestosterone and its metabolites in fish muscle tissue. researchgate.net

Immunoaffinity Chromatography: This highly specific technique utilizes antibodies immobilized on a solid support to capture the target analyte. While not specifically documented for this compound, this approach has been successfully used for the simultaneous extraction of Δ9-THC and its metabolites from various biological specimens.

Derivatization: For analysis by gas chromatography-mass spectrometry (GC-MS), it is often necessary to convert the analyte into a more volatile and thermally stable derivative. This process can also enhance the chromatographic separation and improve the sensitivity of detection.

Silylation: Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to create trimethylsilyl (TMS) derivatives of steroid hormones. nih.gov

Oxime Formation: The formation of oxime derivatives of ketosteroids can improve their analysis by electrospray ionization mass spectrometry (ESI/MS-MS). fda.gov.tw

Interactive Data Table: Comparison of Extraction and Sample Preparation Methodologies

| Methodology | Principle | Common Solvents/Sorbents | Typical Biological Matrix | Advantages | Disadvantages | Applicable Analytical Technique |

| Liquid-Liquid Extraction (LLE) | Differential solubility in immiscible liquids | Acetonitrile, Ethyl Acetate, Hexane, TBME | Serum, Urine | Simple, inexpensive | Can be less selective, may require further cleanup | GC-MS, LC-MS/MS |

| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent | C18, NH2 | Serum, Urine, Tissue | High selectivity, good cleanup, potential for automation | Can be more expensive than LLE | GC-MS, LC-MS/MS |

| Derivatization | Chemical modification of the analyte | MSTFA (for silylation), Hydroxylamine (for oxime formation) | Processed Extracts | Improves volatility and thermal stability for GC-MS, enhances sensitivity | Adds an extra step to the workflow | GC-MS |

Analytical Challenges in Biological Sample Analysis for this compound

The analysis of this compound in biological samples presents several analytical hurdles that researchers must overcome to ensure accurate and reliable results. These challenges stem from the low concentrations at which the compound may be present, the complexity of the biological matrix, and the need for highly specific and sensitive detection methods.

Low Concentrations and Sensitivity: In many research contexts, this compound may be present at very low concentrations (ng/mL or even pg/mL levels). This necessitates the use of highly sensitive analytical instrumentation, such as tandem mass spectrometry (MS/MS), to achieve the required limits of detection (LOD) and quantification (LOQ). nih.gov

Matrix Effects: Biological matrices like serum and urine are complex mixtures of proteins, lipids, salts, and other endogenous compounds. These components can interfere with the analysis of the target analyte, leading to a phenomenon known as the matrix effect. Matrix effects can cause ion suppression or enhancement in mass spectrometry, leading to inaccurate quantification. nih.gov Thorough sample preparation is crucial to minimize these effects.

Specificity and Isobaric Interferences: The presence of structurally similar endogenous steroids can pose a significant challenge to the specific detection of this compound. These compounds may have the same nominal mass, leading to isobaric interference in mass spectrometry. High-resolution mass spectrometry or chromatographic separation is often required to distinguish the target analyte from these interfering compounds. nih.gov

Method Validation: To ensure the reliability of analytical results, it is essential to rigorously validate the entire analytical method. This includes assessing parameters such as linearity, accuracy, precision (repeatability and reproducibility), recovery, and stability of the analyte during sample processing and storage. jfda-online.comnih.gov

Availability of Reference Standards: The availability of certified reference materials for this compound and its potential metabolites is crucial for the accurate calibration of analytical instruments and the validation of analytical methods.

Interactive Data Table: Summary of Analytical Challenges and Mitigation Strategies

| Challenge | Description | Mitigation Strategies |

| Low Analyte Concentration | This compound may be present at trace levels in biological samples. | Use of highly sensitive analytical techniques (e.g., LC-MS/MS, GC-MS/MS). Optimization of extraction and pre-concentration steps. |

| Matrix Effects | Interference from endogenous components of the biological matrix affecting analytical signal. | Thorough sample cleanup using techniques like SPE or LLE. Use of matrix-matched calibrators. Use of isotopically labeled internal standards. |

| Specificity and Isobaric Interference | Difficulty in distinguishing this compound from structurally similar endogenous steroids. | High-resolution chromatographic separation (e.g., GC or UHPLC). Use of high-resolution mass spectrometry (HRMS). Tandem mass spectrometry (MS/MS) with specific fragmentation monitoring. |

| Method Validation | Ensuring the accuracy, precision, and reliability of the analytical method. | Rigorous validation of all method parameters (linearity, accuracy, precision, recovery, stability) according to established guidelines. |

| Reference Standard Availability | Lack of certified reference materials for calibration and quality control. | Synthesis and purification of the compound. Thorough characterization of the synthesized standard. |

Biochemical Pathways and Metabolic Research of Delta9 11 Methyltestosterone

Biotransformation Studies in In Vitro Systems

In vitro models are crucial for identifying the metabolic fate of xenobiotics, including synthetic steroids. These systems allow for the investigation of specific enzymatic pathways in a controlled environment, providing foundational knowledge for in vivo metabolism.

Hydroxylation is a primary phase I metabolic reaction for steroids, catalyzed by cytochrome P450 (CYP) enzymes. This process introduces a hydroxyl group onto the steroid nucleus, increasing its polarity and facilitating further metabolism or excretion.

For compounds structurally similar to DELTA9(11)-Methyltestosterone, such as metandienone, in vitro studies with bovine hepatocytes have demonstrated that a significant portion of the parent compound is converted to hydroxylated metabolites. nih.govresearchgate.net One of the major metabolites identified is 6β-hydroxymethandienone. nih.govresearchgate.net Research on methyltestosterone (B1676486) has revealed a broader range of hydroxylation positions, including at the C-2, C-6, C-11, C-12, C-16, or C-20 positions. nih.govmdpi.com

A study focusing on a closely related compound, 9(11)-dehydro-17alpha-methyl-testosterone, utilized the microorganism Nocardia restrictus to investigate 9α-hydroxylase activity. This resulted in the formation of 9α,11α-oxido-17β-hydroxy-17α-methyl-4-androstene-3-one and 9α,11α-oxido-17β-hydroxy-17α-methyl-1,4-androstadiene-3-one, indicating that the Δ9(11) double bond is susceptible to epoxidation, a form of oxidation. nih.gov

These findings suggest that this compound likely undergoes extensive hydroxylation at various positions on its steroid backbone. The presence of the Δ9(11) double bond specifically points towards potential epoxidation as a key metabolic pathway.

The reduction of the A-ring is a common metabolic pathway for many anabolic-androgenic steroids. This process involves the reduction of the 4,5-double bond and the 3-oxo group, leading to the formation of tetrahydro metabolites. The stereoselectivity of this reduction is dependent on the specific structure of the parent steroid. mdpi.com

In the case of methyltestosterone, both 5α- and 5β-isomers are formed. mdpi.com The enzymes responsible for these reductions are 5α-reductase and 5β-reductase (AKR1D1). nih.gov For metandienone, which possesses a 1,2-double bond in addition to the 4,5-double bond, the formation of 5α-metabolites is significantly limited, likely due to the inhibitory effect of the 1,2-double bond on 5α-reductase activity. mdpi.com

Given that this compound has a structure more analogous to methyltestosterone in its A-ring (lacking the 1,2-double bond of metandienone), it is plausible that it would also be metabolized to both 5α- and 5β-reduced metabolites.

Alterations to the D-ring represent another significant metabolic pathway for 17α-methylated steroids. nih.gov These rearrangements can occur in conjunction with A-ring reduction. nih.govresearchgate.net For instance, long-term metabolites of dehydrochloromethyltestosterone, a related steroid, have been identified with a fully reduced A-ring and a rearranged D-ring. nih.gov

Studies on methyltestosterone and metandienone have led to the identification of metabolites with a rearranged D-ring, specifically a 17ξ-hydroxymethyl-17ξ-methyl-18-nor-5ξ-androst-13-en-3ξ-ol structure. nih.govresearchgate.net This suggests that the 17α-methyl group and the 17β-hydroxyl group can undergo a rearrangement, leading to a more stable tertiary carbocation intermediate, which then results in the observed D-ring altered structure.

It is therefore conceivable that this compound could also undergo similar D-ring alterations as part of its metabolic profile, potentially leading to the formation of long-term metabolites with unique structural features.

Characterization of Metabolites of this compound

The identification and characterization of metabolites are essential for understanding the complete metabolic fate of a compound. This often leads to the discovery of novel structures and provides insights into the stereochemical nature of enzymatic reactions.

Research into the metabolism of methyltestosterone and metandienone has led to the discovery of novel metabolites with fully reduced A-rings and rearranged D-rings. nih.govmdpi.comresearchgate.net Specifically, two diastereomeric substances, 17α-hydroxymethyl-17β-methyl-18-nor-5β-androst-13-en-3α-ol and its 5α-analog, were identified following the administration of methyltestosterone. nih.gov In the case of metandienone administration, only the 5β-metabolite was detected. nih.gov

Additionally, 3α,5β-tetrahydro-epi-methyltestosterone has been identified as a metabolite in urine after the administration of both methyltestosterone and metandienone. nih.gov These discoveries highlight the complexity of steroid metabolism and the potential for the formation of previously unknown compounds. Based on these findings, it is highly probable that investigation into the metabolism of this compound would also lead to the discovery of novel metabolites with similar structural modifications.

The formation of metabolites from steroid hormones is often a highly stereoselective process, leading to the production of specific stereoisomers. This is evident in the A-ring reduction of methyltestosterone, which yields both 5α- and 5β-isomers. mdpi.com

Another important stereochemical transformation for 17α-methylated steroids is epimerization at the C-17 position. nih.gov This process involves the conversion of the 17β-hydroxyl group to a 17α-hydroxyl group, and the 17α-methyl group to a 17β-methyl group. This 17-epimerization is a common metabolic reaction for many 17α-methyl anabolic steroids. nih.gov The mechanism is thought to involve the formation of a 17β-sulfate conjugate, which then hydrolyzes to form the 17-epimer. nih.gov

Therefore, the metabolism of this compound is expected to produce a variety of stereoisomeric metabolites, including different conformations of the A-ring and epimers at the C-17 position.

Comparative Metabolic Studies of this compound

The metabolic fate of this compound, a synthetic anabolic-androgenic steroid, is not extensively documented in publicly available scientific literature. However, insights into its potential biotransformation can be gleaned from comparative studies of structurally related steroids, particularly its parent compound, methyltestosterone, and other 17α-methylated anabolic steroids. These studies, often conducted in non-human models for mechanistic understanding, reveal common metabolic pathways that this compound might also undergo.

The introduction of a double bond at the C9-C11 position in the steroid nucleus of this compound is a key structural modification that distinguishes it from methyltestosterone. This alteration can significantly influence its metabolic profile. Generally, the metabolism of anabolic-androgenic steroids involves a series of enzymatic reactions primarily in the liver, aimed at increasing their water solubility to facilitate excretion. These reactions typically include reductions, hydroxylations, and conjugation with glucuronic acid or sulfate (B86663).

Comparative analysis with methyltestosterone suggests that this compound likely undergoes similar phase I and phase II metabolic transformations. For methyltestosterone, key metabolic pathways include the reduction of the A-ring (the double bond at C4-C5 and the 3-keto group) and hydroxylation at various positions on the steroid skeleton.

A study on the metabolism of methyltestosterone and metandienone (a closely related steroid with an additional double bond at C1-C2) identified several A-ring reduced metabolites. nih.gov In the case of methyltestosterone, both 5α- and 5β-isomers are formed, indicating the action of 5α- and 5β-reductase enzymes. nih.gov It is plausible that this compound would also be a substrate for these enzymes, leading to the formation of corresponding 5α- and 5β-reduced metabolites.

Furthermore, hydroxylation is a common metabolic pathway for many steroids. For methyltestosterone, hydroxylation has been observed at multiple sites, including the 6β, 16α, and 16β positions. The presence of the Δ9(11) double bond in this compound might influence the regioselectivity of these hydroxylation reactions, potentially leading to a different profile of hydroxylated metabolites compared to methyltestosterone.

Non-human models, such as primates, rats, and in vitro systems using liver microsomes or hepatocytes, are invaluable for elucidating the mechanistic details of steroid metabolism. While specific studies on this compound in such models are not readily found, research on other 17α-methylated steroids in these systems provides a framework for predicting its metabolic fate. For instance, studies in rats have been instrumental in identifying urinary metabolites of various synthetic steroids. nih.gov

The metabolism of other related steroids, such as dehydrochloromethyltestosterone (which has a chloro-substitution and a Δ1 double bond), also shows D-ring rearrangements leading to the formation of long-term metabolites. researchgate.net It is conceivable that this compound could also undergo such rearrangements, producing metabolites with extended detection windows.

Table of Potential Metabolic Reactions for this compound based on Comparative Studies

| Metabolic Reaction | Potential Metabolite Structure | Enzyme(s) Involved (Putative) | Reference Compound(s) |

| A-Ring Reduction | 5α/5β-dihydro-Δ9(11)-methyltestosterone | 5α-Reductase, 5β-Reductase, 3α/3β-Hydroxysteroid dehydrogenases | Methyltestosterone, Metandienone |

| Hydroxylation | Hydroxylated derivatives (e.g., 6β-OH, 16-OH) | Cytochrome P450 enzymes | Methyltestosterone |

| D-Ring Rearrangement | 17-epimers, 17,17-dimethyl-18-nor derivatives | Sulfotransferases, Hydrolases | Metandienone |

| Conjugation | Glucuronide and sulfate conjugates | UGTs, SULTs | Methyltestosterone, Metandienone |

It is crucial to emphasize that the metabolic pathways of this compound presented here are largely predictive and based on the metabolism of structurally similar compounds. Definitive identification and characterization of its metabolites would require dedicated in vivo and in vitro studies using modern analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). dshs-koeln.de

Molecular Interactions and Mechanistic Studies of Delta9 11 Methyltestosterone

Receptor Binding Affinity Research (e.g., Androgen Receptor)

Metribolone is renowned for its very high binding affinity for the androgen receptor (AR). steroid.com It binds so strongly that it is frequently used as a benchmark ligand in competitive binding assays to determine the affinity of other steroids for the AR. steroid.com Its affinity for the AR is significantly higher than that of endogenous androgens like dihydrotestosterone (B1667394) (DHT). johnshopkins.edu

In studies using cultured human genital skin fibroblasts, Metribolone (R1881) demonstrated a higher binding affinity (lower dissociation constant, Kd) and a greater number of binding sites (Bmax) compared to DHT. johnshopkins.edu The relative binding affinity of R1881 was found to be 1.5 to 2.0 times higher than that of DHT in these competition studies. johnshopkins.edu

Beyond the androgen receptor, research has shown that Metribolone interacts with several other steroid hormone receptors. It possesses a high affinity for the progesterone (B1679170) receptor (PR) and also binds to the glucocorticoid receptor (GR). wikipedia.orgnih.gov Furthermore, it has been identified as a potent ligand for the mineralocorticoid receptor (MR), exhibiting an affinity similar to that of aldosterone, for which it acts as an antagonist. wikipedia.orgresearchgate.netnih.gov In contrast to its strong receptor binding, Metribolone has a very low affinity for the serum transport protein, sex hormone-binding globulin (SHBG). wikipedia.org

| Compound | Binding Affinity (Kd) in 10-9M (± SEM) | Max. Binding Capacity (Bmax) in mol x 10-18/μg DNA (± SEM) |

|---|---|---|

| Metribolone (R1881) | 0.56 ± 0.06 | 758 ± 50 |

| Dihydrotestosterone (DHT) | 0.72 ± 0.11 | 627 ± 103 |

Enzyme Interaction and Modulation Studies

Cytochrome P450 Enzyme System Interactions

Specific data on the metabolism of Metribolone by the cytochrome P450 (CYP450) enzyme system is limited, largely because the compound is designed to be highly resistant to metabolic breakdown. This stability is a key reason for its use as a reliable standard in laboratory assays. johnshopkins.edu One study explicitly noted that Metribolone (R1881) was not metabolized by cultured human foreskin fibroblasts. johnshopkins.edu While other AAS with a similar 3-keto-4-ene structure are known to be metabolized by enzymes like CYP3A4, typically through 6β-hydroxylation, Metribolone's unique Δ9,11 structure contributes to its metabolic stability. drugbank.comresearchgate.net

Steroid Biosynthesis Pathway Enzyme Modulation

Metribolone is known to be a non-aromatizing steroid, meaning it does not serve as a substrate for the enzyme aromatase (CYP19A1), which converts androgens to estrogens. drugbank.com Research has also demonstrated that Metribolone can directly inhibit key enzymes involved in steroidogenesis. Specifically, it was identified as a potent inhibitor of both 3β-hydroxysteroid dehydrogenase (3β-HSD) isoforms 1 and 2, with IC50 values of 0.02 µM and 0.16 µM, respectively. wikipedia.org In studies using cultured fibroblasts, R1881 did not affect the rate of conversion between testosterone (B1683101) and DHT, suggesting it does not significantly interfere with 5α-reductase or 17β-HSD activity in that specific cellular context. johnshopkins.edu

Cellular Signaling Pathway Investigations (excluding human physiological outcomes)

In Vitro Cell Culture Models for Mechanistic Research

Due to its high potency, receptor specificity, and metabolic stability, Metribolone (R1881) is a widely used tool in in vitro cell culture models to study AR-mediated signaling. It allows researchers to investigate the direct effects of AR activation without the confounding variables of metabolism into other active compounds or binding to transport proteins like SHBG. wikipedia.orgjohnshopkins.edu

It has been utilized in a variety of cell lines to elucidate molecular mechanisms:

Prostate Cancer Cells (LNCaP): Used to study the regulation of AR target genes and the effects of androgens on cell growth and gene expression. wikigenes.orgmdpi.com

Human Genital Skin Fibroblasts: Employed to characterize the binding kinetics and downstream effects of the AR. johnshopkins.edupsu.edu

Granulosa-Lutein Cells: Utilized to investigate the relationship between AR and the AKT signaling pathway in female reproductive cells. nih.gov

Penile Smooth Muscle Cells: Applied to study the regulation of AR expression itself. nih.gov

Adipose Precursor Cells: Used to demonstrate that androgens can increase the number of androgen receptors in fat cells. nih.gov

Kidney Cells (HEK 293T, mpkCCDcl4): Used to explore its antagonistic effects on the mineralocorticoid receptor and sodium transport. researchgate.netnih.gov

Gene Expression Modulation at a Molecular Level

Upon binding to the androgen receptor, Metribolone initiates the translocation of the receptor to the nucleus, where it binds to androgen response elements (AREs) on DNA, thereby modulating the transcription of target genes.

Studies in LNCaP prostate cancer cells have shown that R1881 induces a dose-dependent increase in the mRNA expression of several well-established AR target genes. mdpi.com This includes Prostate-Specific Antigen (PSA), Transmembrane Protease, Serine 2 (TMPRSS2), and Prostein. mdpi.com In another investigation using LNCaP cells, androgens like R1881 were found to down-regulate the TGF-β1-induced expression of genes such as c-Fos and Egr-1. wikigenes.org

In a different cellular context, treatment of human granulosa-lutein cells with R1881 resulted in significantly increased expression of the genes for protein kinase B isoforms AKT1, AKT2, and AKT3. nih.gov Furthermore, in cultured rat penile smooth muscle cells, R1881 was shown to up-regulate the expression of the androgen receptor itself, suggesting a positive feedback mechanism. nih.gov

| Cell Line | Modulated Gene | Effect | Source |

|---|---|---|---|

| LNCaP (Prostate Cancer) | PSA, TMPRSS2, Prostein | Upregulation | mdpi.com |

| LNCaP (Prostate Cancer) | c-Fos, Egr-1 | Downregulation (of TGF-β1-induced expression) | wikigenes.org |

| Granulosa-Lutein Cells | AKT1, AKT2, AKT3 | Upregulation | nih.gov |

| Rat Penile Smooth Muscle Cells | Androgen Receptor (AR) | Upregulation | nih.gov |

Computational and Theoretical Investigations of Delta9 11 Methyltestosterone

Molecular Modeling and Docking Studies

Molecular modeling and docking are fundamental computational techniques used to predict the interaction between a small molecule (ligand), such as DELTA9(11)-Methyltestosterone, and a macromolecular target, typically a protein receptor. For AAS, the primary target is the androgen receptor (AR).

Methodology: The process begins with obtaining three-dimensional structures of both the ligand and the receptor. The structure of this compound can be generated and optimized using computational chemistry software. For the androgen receptor, crystallographic structures are available from protein databases. Molecular docking simulations then place the ligand into the binding site of the receptor, exploring various possible orientations and conformations. These interactions are scored based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces to predict the most stable binding mode and estimate the binding affinity. endocrine-abstracts.orgnih.govmdpi.comsemanticscholar.org

While specific data for this compound is not available, a hypothetical docking analysis would generate data similar to that shown in the illustrative table below.

| Ligand | Target Receptor | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Testosterone (B1683101) | Androgen Receptor (AR) | -9.5 | Asn705, Arg752, Thr877 |

| Dihydrotestosterone (B1667394) (DHT) | Androgen Receptor (AR) | -10.2 | Asn705, Gln711, Arg752 |

| This compound (Hypothetical) | Androgen Receptor (AR) | -9.8 | Asn705, Arg752, Hydrophobic Pocket Residues |

Structure-Activity Relationship (SAR) Theory

Structure-Activity Relationship (SAR) studies correlate the chemical structure of a compound with its biological activity. For anabolic steroids, the goal is often to understand how modifications to the testosterone molecule affect its anabolic and androgenic effects. uomustansiriyah.edu.iq

Theoretical SAR of this compound: The structure of this compound contains two key modifications from the parent testosterone molecule: a methyl group at the C17α position and a double bond between C9 and C11.

17α-Methyl Group: This modification is well-known to protect the 17β-hydroxyl group from oxidation in the liver, thereby increasing the oral bioavailability of the steroid. However, it can also alter the binding affinity for the androgen receptor.

Based on these general principles, it can be theorized that the combination of these features in this compound would result in a potent, orally active anabolic-androgenic steroid.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic properties of a molecule. usp.br Methods like Density Functional Theory (DFT) can be used to calculate properties such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. researchgate.net

Theoretical Application to this compound: For anabolic steroids, electronic properties are crucial for receptor binding and activation. Quantum chemical calculations for this compound would provide insight into how the Δ9(11)-double bond affects the electron distribution across the steroid nucleus. This is important because the interaction with the androgen receptor is not just based on shape (steric fit) but also on electrostatic interactions.

A quantitative structure-activity relationship (QSAR) study on other steroids has shown that properties like the HOMO-LUMO energy gap, dipole moment, and the net charge on specific atoms are correlated with biological activity. nih.gov It is theorized that the electron-withdrawing or donating effects of modifications can influence the strength of hydrogen bonds with the receptor. uomustansiriyah.edu.iq For this compound, calculations would likely show a redistribution of charge around the B and C rings compared to testosterone, which could modulate its interaction with the AR.

An illustrative table of calculated electronic properties is provided below.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |

|---|---|---|---|

| Testosterone | -6.2 | -1.1 | 4.5 |

| Methyltestosterone (B1676486) | -6.1 | -1.0 | 4.6 |

| This compound (Hypothetical) | -6.0 | -1.3 | 4.8 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. For a ligand-receptor complex, MD simulations can reveal the stability of the binding pose predicted by docking, the conformational changes in the protein upon ligand binding, and the role of solvent molecules in the interaction. mdpi.comscilit.com

Theoretical Application to this compound: An MD simulation of this compound bound to the androgen receptor would start with the best-docked pose. Over a simulation of several nanoseconds, the movements of the ligand in the binding pocket and the corresponding changes in the receptor structure would be tracked. This would provide a more realistic picture of the interaction than static docking. For instance, MD simulations could confirm whether the key hydrogen bonds are stable over time and could reveal the flexibility of different parts of the steroid molecule within the binding site. Such simulations are crucial for understanding how a ligand can act as an agonist or an antagonist, as these activities are related to the specific conformational changes the ligand induces in the receptor. mdpi.com

Historical Context and Evolution of Research on Delta9 11 Methyltestosterone

Origins of Anabolic Steroid Research and DELTA9(11)-Methyltestosterone's Place

The journey into anabolic-androgenic steroid (AAS) research began in earnest following the first isolation and synthesis of testosterone (B1683101) in 1935. researchgate.netkjsm.org This breakthrough quickly led to the development of synthetic derivatives designed to enhance its muscle-building (anabolic) properties while minimizing its masculinizing (androgenic) effects. researchgate.net One of the very first synthetic AAS to be developed was Methyltestosterone (B1676486), created in the same year. wikipedia.org Its key structural modification—the addition of a methyl group at the C-17α position—was a significant innovation that prevented breakdown by the liver, allowing for oral administration. medscape.comglobalrx.com

Following these initial discoveries, the 1950s ushered in a "golden age" of steroid chemistry, with researchers synthesizing well over a thousand different AAS compounds. medscape.com The primary goal was to create molecules with a more favorable anabolic-to-androgenic ratio than testosterone. medscape.com It was within this extensive search for structurally modified analogs that compounds like this compound emerged. This compound is a derivative of Methyltestosterone, distinguished by the introduction of a double bond between the C-9 and C-11 positions of the steroid nucleus. This modification was one of many explored by chemists to investigate how altering the steroid's three-dimensional shape and electronic configuration could impact its biological activity at the androgen receptor.

Key Academic Discoveries and Early Contributions

The creation of this compound was not an isolated event but rather a result of broader advancements in steroid chemistry focused on introducing the 9(11)-double bond. A common and effective method to achieve this was through the dehydration of 11β-hydroxy steroids, which were themselves becoming more accessible as synthetic intermediates.

Early academic work detailed novel reagent systems for this specific chemical transformation. For instance, research demonstrated that sulfur dioxide used with various acid chlorides could efficiently induce the elimination of water from an 11β-hydroxy group to form the desired 9(11)-unsaturation under mild conditions. acs.org This method represented a significant improvement over previous techniques, which often required harsher conditions that could compromise the integrity of the rest of the steroid molecule. Further research has continued to refine the synthesis of Δ9,11 steroids, with modern methods employing deoxygenation of 9,11-epoxy steroids to selectively form the double bond, highlighting the ongoing importance of this structural feature in steroid synthesis. google.com

| Precursor Steroid Type | Chemical Transformation | Key Reagent/Method | Resulting Structure |

|---|---|---|---|

| 11β-Hydroxy Steroid | Dehydration | Sulfur dioxide with acid chlorides | Δ9(11)-Unsaturated Steroid |

| 9,11-Epoxy Steroid | Deoxygenation | Hydroiodic acid (HI) | Δ9(11)-Unsaturated Steroid |

Shifting Paradigms in Steroid Chemistry Research Impacting this compound Studies

The trajectory of research involving modifications at the C-11 position of the steroid nucleus has been shaped by two major paradigm shifts. The first was a revolutionary breakthrough in the synthesis of corticosteroids. In the mid-20th century, researchers at the Upjohn Company discovered that a common mold could introduce an 11α-hydroxyl group into a steroid precursor. nih.gov This microbiological oxygenation process was a game-changer, making the large-scale production of cortisone (B1669442) feasible and cementing the importance of the C-11 position in steroid therapeutics. nih.gov This development provided chemists with readily available 11-hydroxylated steroids, which served as key starting materials for creating Δ9(11)-unsaturated compounds. acs.org

A more recent paradigm shift has been the "resurrection" of interest in 11-oxygenated androgens as biologically active hormones in their own right. nih.gov For decades, these compounds were largely overlooked in human physiology. However, modern mass spectrometry has revealed that the adrenal glands are a primary source of a series of 11-oxygenated C19 steroids, such as 11-ketotestosterone (B164220) (11KT). nih.govoup.com Research has shown that 11KT is a potent androgen with activity comparable to testosterone and that its circulating levels can exceed those of testosterone in certain physiological states. nih.govresearchgate.net This discovery has fundamentally altered the scientific view of the C-11 position, transforming it from a mere point for synthetic modification into a site of significant endocrine function. This renewed focus on the biological role of 11-oxygenated androgens provides a new context for evaluating the potential pharmacological impact of related structures like the Δ9(11) modification.

Regulatory Influence on Research Trajectories (e.g., 'For Research Use Only' context)

The research path for many synthetic anabolic steroids, including likely this compound, has been significantly influenced by evolving regulatory landscapes. As the use and abuse of AAS became more widespread, governments worldwide implemented stricter controls. In the United States, anabolic steroids are classified as Schedule III controlled substances, which places significant restrictions on their production, distribution, and use in clinical settings. nih.gov

This stringent regulatory environment has channeled the study of many novel or less-common AAS derivatives away from therapeutic development and into the realm of basic science. Consequently, compounds like this compound are often synthesized and distributed with the designation "For Research Use Only." This status legally restricts their application to in-vitro (laboratory) or non-human in-vivo studies aimed at understanding their chemical properties, metabolism, or mechanism of action at a molecular level. This research context effectively halts any progression toward human clinical trials and shapes the compound's trajectory as a tool for academic inquiry rather than a potential therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.